molecular formula C12H23ClN2O B1585954 (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride CAS No. 690632-27-0

(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride

Cat. No.: B1585954
CAS No.: 690632-27-0
M. Wt: 246.78 g/mol
InChI Key: MOSFGVQANDSOFT-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O and its molecular weight is 246.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research on the crystal structure of compounds related to "(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride" provides valuable insights into their molecular configurations, which is crucial for understanding their chemical behavior and potential applications. For instance, the study on the adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component revealed significant details about the dihedral angles between the benzene ring and the two piperidine rings, which could influence their reactivity and interactions with other molecules. The crystal exhibited intermolecular hydrogen bonds leading to the formation of chains, which might impact its solubility and stability (B. Revathi et al., 2015).

Synthesis Methods

Advancements in the synthesis of compounds structurally similar to "this compound" are crucial for their application in various fields, including pharmaceuticals. The research conducted by Zheng Rui (2010) on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials showcases an efficient method that yields 62.4%. Such synthetic pathways are essential for producing these compounds on a larger scale for further research and potential applications (Zheng Rui, 2010).

Electochemical Applications

The indirect electrochemical oxidation of piperidin-4-ones, as studied by M. Elinson et al. (2006), presents a novel approach to achieving specific chemical transformations. This method leads to the formation of α-hydroxyketals from 1-N-substituted piperidin-4-ones, showcasing the potential of electrochemical techniques in modifying piperidine derivatives for various applications (M. Elinson et al., 2006).

Molecular Interactions and Aggregation

Understanding the molecular interactions and aggregation behavior of piperidine derivatives in aqueous solutions, as explored by W. Marczak et al. (2017), is crucial for their potential pharmaceutical applications. This study highlights how piperidine and N-methylpiperidine hydrates aggregate in liquid aqueous solutions due to hydrogen bonds, which could influence their solubility, stability, and biological activity (W. Marczak et al., 2017).

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-10-4-8-14(9-5-10)12(15)11-2-6-13-7-3-11;/h10-11,13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSFGVQANDSOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383324
Record name (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-27-0
Record name Piperidine, 4-methyl-1-(4-piperidinylcarbonyl)-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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